2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S2/c1-24-13-7-6-11(19)8-16(13)28(22,23)21-9-12(10-21)26-18-20-17-14(25-2)4-3-5-15(17)27-18/h3-8,12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKNVHBUBKZMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole, we compare it with three classes of analogous compounds:
Thiazole Derivatives with Halogen and Aryl Substituents
Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (referred to as Compound 4 in ) share a thiazole backbone but differ in substitution patterns. Key distinctions include:
- Substituents : Compound 4 features a chlorophenyl group and a triazolyl-pyrazoline side chain, whereas the target compound employs an azetidine-sulfonyl group.
- Biological Activity : Compound 4 exhibits antimicrobial activity, attributed to its halogen (Cl) and fluorophenyl groups, which may disrupt microbial membranes or enzyme function. The target compound’s azetidine-sulfonyl group could target different pathways, such as protease inhibition .
1,2,4-Triazole Derivatives with Thioacetic Acid Side Chains
Compounds like 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids () differ in heterocyclic core but share sulfhydryl and aryl motifs:
- Structural Divergence : The 1,2,4-triazole core replaces the benzo[d]thiazole, with a thioacetic acid side chain instead of the azetidine-sulfonyl group.
- Pharmacological Potential: These triazole derivatives are optimized for metal chelation (e.g., forming Cu(II) or Zn(II) salts), suggesting applications in antioxidant or enzyme modulation. In contrast, the target compound’s sulfonyl group may favor hydrogen bonding in target binding pockets .
Azetidine-Containing Sulfonamides
For example, sulfonamide-based kinase inhibitors often utilize azetidine rings to enforce rigid conformations. The target compound’s 5-fluoro-2-methoxyphenyl sulfonyl group may enhance selectivity compared to simpler aryl sulfonamides, as electron-withdrawing fluorine and methoxy groups can fine-tune electronic and steric properties .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation, azetidine ring formation, and coupling reactions. For example, sulfonyl chloride intermediates (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are prepared using Lawesson’s reagent and oxidative chlorination, as described for analogous compounds . Coupling reactions with azetidine derivatives typically require polar aprotic solvents (e.g., DMF) and catalysts like sodium acetate under reflux (2–5 h). Yield optimization may involve adjusting stoichiometry or solvent systems (e.g., DMF-acetic acid mixtures) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., deviations <0.4% indicate purity) .
- Spectroscopy :
- 1H/13C-NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole carbons at δ 160–170 ppm) .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, C-O-C stretches at ~1250 cm⁻¹) .
- Melting Point : Consistency within a narrow range (e.g., 91–93°C for related thiazoles) .
Q. What solvent systems are suitable for recrystallization to achieve high purity?
- Methodological Answer : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures (1:1–1:3 v/v) is effective for analogous heterocyclic compounds. For example, 3-allyl-thiazole derivatives were purified using ethanol/water mixtures with >85% recovery .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with known affinity for sulfonyl-azetidine or benzo[d]thiazole motifs (e.g., kinases, cytochrome P450 enzymes) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. For example, dock the compound into the active site of CYP3A4 (PDB: 1TQN) using a grid size of 20 ų and Lamarckian genetic algorithms .
- Validation : Compare binding poses with co-crystallized ligands (e.g., RMSD <2.0 Å indicates reliable predictions) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with MD simulations (e.g., 100 ns trajectories in GROMACS) and in vitro assays (e.g., enzyme inhibition IC50) .
- SAR Analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and test activity shifts. For instance, fluorination at the 5-position enhanced antitumor activity in thiazole sulfonamides by 30% .
Q. How can structure-activity relationship (SAR) studies be structured to optimize pharmacological properties?
- Methodological Answer :
- Library Design : Synthesize derivatives with systematic substitutions (e.g., varying aryl groups on the sulfonyl or azetidine moieties) .
- Assay Panels : Test against 60+ cancer cell lines (NCI-60) for cytotoxicity and selectivity indices (e.g., GI50 <10 µM) .
- ADME Profiling : Assess metabolic stability (e.g., microsomal half-life >30 min) and permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Recheck Synthesis : Ensure stoichiometric ratios (e.g., excess sulfonyl chloride may lead to byproducts) .
- Purification : Repeat column chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18, acetonitrile/water) .
- Instrument Calibration : Validate CHNS analyzer with certified standards (e.g., acetanilide) .
Pharmacological Evaluation
Q. What in vitro models are appropriate for preliminary antitumor activity screening?
- Methodological Answer : Use the NCI-60 panel to assess growth inhibition (GI50) across diverse lineages (e.g., leukemia, melanoma). For example, 5-phenyl-1,3-thiazole-4-sulfonamides showed GI50 values of 0.8–5.2 µM in breast cancer lines (MCF7, MDA-MB-231) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
